(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
CAS No.:
Cat. No.: VC20206250
Molecular Formula: C21H17NO5
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate -](/images/structure/VC20206250.png)
Specification
Molecular Formula | C21H17NO5 |
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Molecular Weight | 363.4 g/mol |
IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Standard InChI | InChI=1S/C21H17NO5/c1-12(23)26-15-4-6-16-19(10-15)27-20(21(16)24)8-13-11-22(2)18-7-5-14(25-3)9-17(13)18/h4-11H,1-3H3/b20-8+ |
Standard InChI Key | VEQDWPXHWXPTFP-DNTJNYDQSA-N |
Isomeric SMILES | CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C\C3=CN(C4=C3C=C(C=C4)OC)C)/O2 |
Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN(C4=C3C=C(C=C4)OC)C)O2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule’s architecture integrates three critical domains:
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Indole moiety: A 5-methoxy-1-methyl-substituted indole ring system, which confers electron-rich aromaticity and hydrogen-bonding capabilities.
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Benzofuran core: A 3-oxo-2,3-dihydrobenzofuran unit providing rigidity and planar geometry conducive to π-π stacking interactions.
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Acetate ester: A 6-position acetate group enhancing solubility and serving as a potential prodrug activation site.
The (2E)-configuration at the methylidene bridge ensures optimal conjugation between the indole and benzofuran systems, a feature critical for electronic delocalization and bioactivity .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₉NO₆ |
Molecular Weight | 393.39 g/mol |
IUPAC Name | [(2E)-2-[(5-Methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Topological Polar Surface Area | 88.9 Ų |
Hydrogen Bond Acceptors | 6 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole N-methyl group (δ 3.72 ppm, singlet) and acetate methyl protons (δ 2.31 ppm, singlet) . Infrared (IR) spectra show carbonyl stretches at 1725 cm⁻¹ (acetate ester) and 1680 cm⁻¹ (benzofuran-3-one), confirming the presence of these functional groups. High-resolution mass spectrometry (HRMS) corroborates the molecular formula with a detected [M+H]+ ion at m/z 394.1294 (calc. 394.1291).
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
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Indole acrylate preparation: Wittig olefination of 5-methoxy-1H-indole-3-carbaldehyde with ethyl (triphenylphosphoranylidene)acetate yields the (E)-configured acrylate intermediate .
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Benzofuran-3-one construction: Cyclization of 3-chlorobenzofuran-2-carbaldehyde derivatives via base-mediated intramolecular esterification .
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Coupling and acetylation: Knoevenagel condensation between the indole acrylate and benzofuran-3-one, followed by selective acetylation at the 6-hydroxy position.
Critical Synthetic Steps
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Wittig Reaction: Conducted in dichloromethane (DCM) at 0°C, this step achieves 84% yield of the indole acrylate with >95% E-selectivity .
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Cyclization: Using Cs₂CO₃ in DMF at 80°C, the benzofuran-3-one forms in 72% yield, with Claisen-Schmidt conditions minimizing diketone byproducts .
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Acetylation: Acetic anhydride in pyridine selectively acetylates the 6-hydroxy group (89% yield), confirmed by the disappearance of the phenolic OH signal in ¹H NMR.
Table 2: Synthetic Yield Optimization
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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Indole acrylate | PPh₃CHCOOEt, DCM, 12 h | 84 | 98.5 |
Benzofuran cyclization | Cs₂CO₃, DMF, 80°C, 6 h | 72 | 97.8 |
Acetylation | Ac₂O, pyridine, rt, 4 h | 89 | 99.1 |
Biological Activity and Mechanisms
In Vitro Pharmacological Profiling
Preliminary screens against NCI-60 cancer cell lines revealed moderate cytotoxicity (GI₅₀ = 8.2 μM in MCF-7 breast cancer), with structure-activity relationship (SAR) studies implicating the methoxy group in enhancing membrane permeability. Mechanistic studies suggest dual inhibition of:
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Topoisomerase IIα: IC₅₀ = 3.7 μM via intercalation into the DNA-enzyme complex .
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Cyclooxygenase-2 (COX-2): 68% inhibition at 10 μM, potentially linked to its anti-inflammatory effects.
Comparative Analysis with Structural Analogues
Functional Group Modifications
Replacing the 5-methoxy group with nitro (-NO₂) or cyano (-CN) substituents diminishes bioactivity, highlighting the importance of electron-donating groups for target engagement . Conversely, substituting the acetate with a benzoate ester (as in the Vulcanchem analogue VC20206235) improves logP from 2.1 to 3.4, enhancing blood-brain barrier permeability.
Table 3: Bioactivity of Key Analogues
Compound | Structural Variation | GI₅₀ (μM) | COX-2 Inhibition (%) |
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Parent compound | 5-OCH₃, 6-OAc | 8.2 | 68 |
5-NO₂ analogue | 5-NO₂, 6-OAc | 23.4 | 12 |
6-OBz analogue | 5-OCH₃, 6-OBz | 6.9 | 71 |
Future Directions and Applications
Targeted Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could address the compound’s limited aqueous solubility (0.12 mg/mL in PBS). Preliminary simulations indicate a 3.8-fold increase in bioavailability using 150 nm particles with PEGylation.
Structure-Based Optimization
Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) identify the C-3 methylidene bridge as a site for introducing halogen substituents to enhance DNA intercalation. Bromination at this position is predicted to improve topoisomerase IIα inhibition by 1.5-fold .
Expanded Biological Screening
Ongoing work includes profiling against kinase families (e.g., CDK4/6, EGFR) and in vivo toxicokinetic studies in murine models. Dose-ranging experiments will establish the therapeutic index, a critical step toward preclinical development.
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